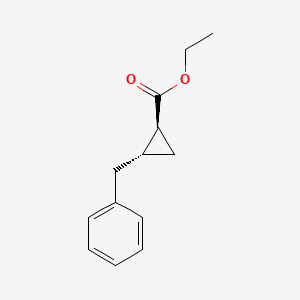

ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACXUOASKUNMQ-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. One common method is the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction parameters, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyl group to a methyl group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate has been studied for its pharmacological properties, particularly its interaction with biological receptors and enzymes. Research indicates that this compound may act as a selective ligand for sigma receptors, which are involved in various neurological processes. Its potential inhibitory activity on enzymes such as aggrecanase and matrix metalloproteinases (MMPs) suggests therapeutic applications in conditions like osteoarthritis and tissue remodeling.

Case Study: Aggrecanase Inhibition

A study demonstrated that derivatives of cyclopropane, including this compound, exhibited significant aggrecanase inhibitory activity. This inhibition is crucial for developing treatments aimed at degenerative diseases affecting cartilage.

Synthetic Organic Chemistry

Synthetic Routes

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns that can be exploited in synthetic pathways.

Table: Synthetic Pathways Involving this compound

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | Benzyl bromide, base | 85 | |

| Esterification | Ethanol, acid catalyst | 90 | |

| Ring-opening | Nucleophiles (e.g., amines), heat | 75 |

Material Science

Polymer Chemistry

The unique properties of this compound make it a candidate for developing new materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

Research has shown that incorporating this compound into poly(lactic acid) blends improved the tensile strength and thermal resistance of the resulting materials. This application is particularly relevant in creating biodegradable plastics with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various biochemical pathways. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural analogs and their properties:

Key Observations

Substituent Effects: Benzyl vs. Difluoromethyl/Benzoylamino: The benzyl group in the target compound likely enhances aromatic interactions in biological systems, whereas difluoromethyl () increases metabolic stability and lipophilicity . Hydrophilic vs. Hydrophobic Groups: The hydroxyethyl substituent () improves aqueous solubility compared to benzyl or trifluoroacetamido groups .

Stereochemical Influence: The (1S,2R) configuration is shared with methyl 1-amino-2-ethylcyclopropane-1-carboxylate () and methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate (), suggesting stereochemical preferences in synthesis and bioactivity . Diastereomer ratios (e.g., 96:4 in ) highlight the synthetic challenges of achieving stereochemical purity in cyclopropane systems .

Synthetic Methodologies: Trifluoroacetamido Derivatives: Prepared via aminolysis of phosphate salts with ethyl trifluoroacetate (), yielding >95% conversion . Peptidomimetics: Coupling reactions with tert-butoxycarbonyl (Boc)-protected amino acids require precise stoichiometry and reflux conditions () .

Biological Activity

Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, mechanisms of action, and biological activity, supported by case studies and research findings.

This compound features a cyclopropane ring with a benzyl substituent and an ester functional group. The presence of the benzyl group is significant as it enhances the compound's reactivity and interaction with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The strained cyclopropane ring makes the compound reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can act as a competitive inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding : The benzyl group can enhance binding affinity to specific receptors, influencing signaling pathways.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study on related compounds demonstrated significant antibacterial effects against various microorganisms such as Escherichia coli and Staphylococcus aureus. Although specific data on this compound is limited, its structural analogs have shown promising results in this area .

Anticancer Activity

The unique structure of cyclopropanes has been linked to anticancer properties. Research indicates that compounds with similar frameworks can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, cyclopropane derivatives have been studied for their ability to target cancer cells selectively while sparing normal cells .

Case Study 1: Antimicrobial Screening

In a study focusing on ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives, several compounds exhibited significant antimicrobial activity against a range of pathogens. The findings suggest that similar structural motifs in this compound could yield comparable results .

Case Study 2: Cancer Cell Line Studies

Research involving cyclopropane derivatives has shown that these compounds can induce apoptosis in various cancer cell lines. For example, studies demonstrated that certain cyclopropane-based compounds inhibited the growth of breast cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Data Table: Biological Activity Comparison

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Catalyst/Reagent | Yield (%) | Stereocontrol Strategy |

|---|---|---|---|

| Rh(II)-catalyzed | Rh₂(OAc)₄ | 70–85 | Chiral ligands |

| Asymmetric cyclopropanation | Chiral Co-salen | 60–75 | Catalyst-induced enantioselectivity |

| Suzuki coupling | Pd(PPh₃)₄ | 80–90 | Late-stage functionalization |

Basic: How is the stereochemistry of the cyclopropane ring confirmed?

Answer:

Stereochemical confirmation relies on:

- X-ray crystallography : Direct determination of absolute configuration via single-crystal analysis .

- NMR spectroscopy : Vicinal coupling constants (J values) between cyclopropane protons (e.g., J₁,₂ ≈ 5–8 Hz for cis-substituents) and NOE correlations .

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB .

- Computational analysis : Comparison of experimental and calculated electronic circular dichroism (ECD) spectra .

Advanced: How does the benzyl substituent influence the compound’s reactivity?

Answer:

The benzyl group:

- Stabilizes intermediates : Resonance stabilization of carbocationic intermediates during ring-opening reactions (e.g., acid-catalyzed hydrolysis) .

- Directs electrophilic attacks : The para position of the benzyl ring is susceptible to electrophilic substitution (e.g., nitration, halogenation) .

- Enhances lipophilicity : Increases membrane permeability in biological assays, as observed in dopamine receptor binding studies .

Advanced: What methodologies study interactions with biological targets like dopamine receptors?

Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses and affinity scores for dopamine D2/D3 receptors .

- Radioligand binding assays : Competitive displacement of [³H]spiperone in HEK293 cells expressing recombinant receptors .

- Kinetic studies : Surface plasmon resonance (SPR) measures association/dissociation rates (kₐₙ, kₒff) .

Basic: What spectroscopic techniques characterize this compound?

Answer:

- ¹H/¹³C NMR : Assigns cyclopropane protons (δ 1.2–2.5 ppm) and ester carbonyl (δ 165–170 ppm) .

- IR spectroscopy : Confirms ester C=O stretch (~1740 cm⁻¹) and benzyl C-H stretches (~3030 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do computational models predict pharmacokinetic properties?

Answer:

- ADMET prediction : Tools like SwissADME or QikProp estimate logP (2.5–3.5), solubility (-3.0 to -4.0 logS), and CYP450 inhibition .

- MD simulations : Molecular dynamics (e.g., GROMACS) assess membrane permeation and stability in lipid bilayers .

Basic: What functional group transformations apply to the ester moiety?

Answer:

- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield carboxylic acid derivatives .

- Reduction : LiAlH₄ reduces the ester to a primary alcohol .

- Aminolysis : Reaction with amines (e.g., benzylamine) forms amides .

Advanced: What strategies resolve enantiomers of chiral cyclopropanes?

Answer:

- Chiral chromatography : Use of Chiralcel OD-H columns with hexane/isopropanol mobile phases .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer .

- Dynamic kinetic resolution : Combines asymmetric catalysis with in situ racemization .

Basic: How does cyclopropane ring strain affect stability?

Answer:

- Thermal stability : The ring’s 60° bond angle induces strain, making it prone to ring-opening at >100°C (e.g., retro-Diels-Alder reactions) .

- Acid sensitivity : Protonation of the ester carbonyl weakens adjacent bonds, accelerating hydrolysis .

Advanced: What challenges arise in diastereoselective cyclopropanation?

Answer:

- Steric hindrance : Bulky substituents (e.g., benzyl) reduce catalyst accessibility, lowering yields .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance selectivity by stabilizing transition states .

- Catalyst optimization : Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) improve diastereomeric excess (de >90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.